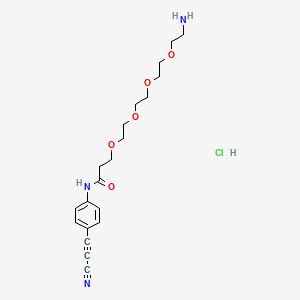

APN-PEG4-Amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

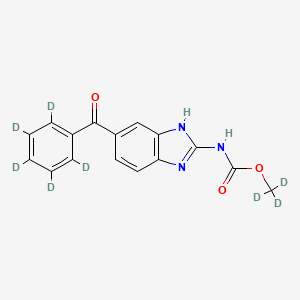

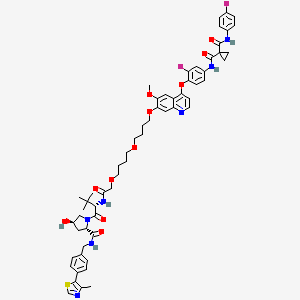

APN-PEG4-Amine (hydrochloride) is a cleavable four-unit polyethylene glycol (PEG) linker extensively used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . It is known for its exquisite chemoselectivity for cysteine and a primary amine group .

Preparation Methods

The synthesis of APN-PEG4-Amine (hydrochloride) involves the conjugation of an APN moiety with a PEG chain. The reaction conditions typically include the use of solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of over 95% . Industrial production methods focus on large-scale synthesis while maintaining the stability and bioavailability of the compound .

Chemical Reactions Analysis

APN-PEG4-Amine (hydrochloride) undergoes several types of chemical reactions:

Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.

Click Chemistry Reactions: The alkyne group undergoes CuAAc with azide-containing molecules.

Thiol-Click Reactions: The APN moiety shows chemoselectivity for cysteine, forming stable conjugates in aqueous media, human plasma, and living cells.

Common reagents used in these reactions include copper catalysts for CuAAc and thiol-containing compounds for thiol-click reactions. The major products formed are stable bioconjugates used in various applications .

Scientific Research Applications

APN-PEG4-Amine (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of APN-PEG4-Amine (hydrochloride) involves its role as a linker in ADCs. The alkyne group undergoes CuAAc with azide-containing molecules, forming stable conjugates. These conjugates can then target specific cells or proteins, delivering the attached therapeutic agents directly to the desired site . The APN moiety’s chemoselectivity for cysteine ensures stable conjugation in biological environments .

Comparison with Similar Compounds

APN-PEG4-Amine (hydrochloride) is unique due to its cleavable PEG linker and chemoselectivity for cysteine. Similar compounds include:

APN-PEG4-Alkyne: Another PEG linker with an alkyne group but lacks the cleavable property.

APN-PEG4-Azide: Contains an azide group instead of an alkyne, used in similar click chemistry reactions.

APN-PEG4-Thiol: Features a thiol group, offering different reactivity and conjugation possibilities.

These compounds share similar applications but differ in their functional groups and specific reactivity, making APN-PEG4-Amine (hydrochloride) a versatile and valuable tool in scientific research .

Properties

Molecular Formula |

C20H28ClN3O5 |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride |

InChI |

InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H |

InChI Key |

XGMVXCSHGUKGMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)